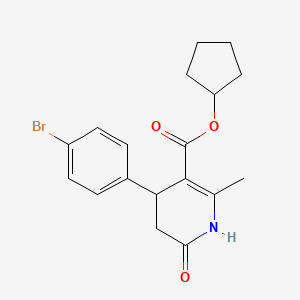![molecular formula C12H15ClN2OS B4772125 N-[(butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4772125.png)
N-[(butylamino)carbonothioyl]-2-chlorobenzamide
説明
N-[(butylamino)carbonothioyl]-2-chlorobenzamide, also known as BCA, is a chemical compound that has been widely used in scientific research due to its unique properties. BCA is a thioamide derivative of 2-chlorobenzamide and is commonly used as a reagent for the detection and quantification of thiols in biological samples.
科学的研究の応用
N-[(butylamino)carbonothioyl]-2-chlorobenzamide has been widely used in scientific research as a reagent for the detection and quantification of thiols in biological samples. Thiols are important biomolecules that play a critical role in cellular redox homeostasis, antioxidant defense, and signal transduction pathways. This compound reacts with thiols to form a stable adduct, which can be detected by UV-Vis spectroscopy or fluorescence spectroscopy. This compound has been used to measure the thiol content in various biological samples, including blood, urine, tissues, and cells.
作用機序
The mechanism of action of N-[(butylamino)carbonothioyl]-2-chlorobenzamide involves the reaction of its thioamide group with thiols to form a stable adduct. The reaction is facilitated by the presence of a nucleophile such as potassium thiocyanate. The resulting adduct absorbs light at a specific wavelength, which can be used to quantify the thiol content. This compound is selective for thiols and does not react with other biomolecules such as amino acids, peptides, or proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research. However, excessive exposure to this compound can cause skin irritation, eye irritation, and respiratory tract irritation. Therefore, it should be handled with care and appropriate protective measures should be taken.
実験室実験の利点と制限
N-[(butylamino)carbonothioyl]-2-chlorobenzamide has several advantages for lab experiments. It is a simple and reliable reagent for the detection and quantification of thiols in biological samples. It is also cost-effective and widely available. However, this compound has some limitations. It is not suitable for the detection of low-molecular-weight thiols such as glutathione and cysteine. It also requires a relatively high concentration of thiols for accurate quantification. Therefore, other methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) may be required for the detection of low-molecular-weight thiols.
将来の方向性
N-[(butylamino)carbonothioyl]-2-chlorobenzamide has potential applications in various fields such as medicine, biology, and environmental science. Some future directions for this compound research include:
1. Development of this compound-based fluorescent probes for in vivo imaging of thiols in living organisms.
2. Optimization of this compound synthesis method for higher yield and purity.
3. Investigation of the interaction of this compound with other biomolecules such as proteins and nucleic acids.
4. Development of this compound-based sensors for environmental monitoring of thiols in air and water.
5. Study of the role of thiols in disease pathogenesis and treatment using this compound as a diagnostic tool.
Conclusion:
In summary, this compound is a chemical compound that has been widely used in scientific research as a reagent for the detection and quantification of thiols in biological samples. This compound has several advantages for lab experiments, including simplicity, reliability, and cost-effectiveness. However, it also has some limitations, such as selectivity and sensitivity. Future research on this compound may lead to the development of new diagnostic tools and environmental sensors, as well as a better understanding of the role of thiols in health and disease.
特性
IUPAC Name |
N-(butylcarbamothioyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-3-8-14-12(17)15-11(16)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDLUFNTKBEGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4772052.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4772075.png)
![1-ethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4772078.png)
![3-(2-furyl)-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4772086.png)
![1-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4772092.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4772098.png)

![1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B4772112.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4772134.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4772138.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4772152.png)
